molecular formula C16H12N4O2S B293865 allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B293865
M. Wt: 324.4 g/mol
InChI Key: BEFQOPUQNLMBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a furan ring, a phenyl group with a prop-2-en-1-yloxy substituent, and a triazolothiadiazole core

Preparation Methods

The synthesis of allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a furan-2-yl hydrazine derivative with a phenyl isothiocyanate can lead to the formation of the triazolothiadiazole core. The prop-2-en-1-yloxy group can be introduced through subsequent alkylation reactions .

laboratory-scale synthesis often involves the use of palladium-catalyzed cyclization and isomerization reactions .

Chemical Reactions Analysis

allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar compounds to allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether include other triazolothiadiazole derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The unique combination of the furan ring, phenyl group, and triazolothiadiazole core in this compound distinguishes it from its analogs and contributes to its specific applications and effects.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4O2S/c1-2-8-21-12-6-3-5-11(10-12)15-19-20-14(13-7-4-9-22-13)17-18-16(20)23-15/h2-7,9-10H,1,8H2

InChI Key

BEFQOPUQNLMBPG-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.